molecular formula C34H30N4O2 B12714775 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-(4-methylphenyl)-1H-indol-3-yl)methylene)amino)phenyl)- CAS No. 133381-49-4

1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-(4-methylphenyl)-1H-indol-3-yl)methylene)amino)phenyl)-

Cat. No.: B12714775
CAS No.: 133381-49-4
M. Wt: 526.6 g/mol
InChI Key: ZLCXINFDEKGGLD-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-(4-methylphenyl)-1H-indol-3-yl)methylene)amino)phenyl)- is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-(4-methylphenyl)-1H-indol-3-yl)methylene)amino)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the acetyl group and the methoxyphenyl substituent. The final steps often involve the formation of the indole derivative and its subsequent attachment to the pyrazole ring through a methylene bridge.

Industrial Production Methods

Industrial production of such complex compounds usually requires advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and characterization. The reaction conditions often involve the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-(4-methylphenyl)-1H-indol-3-yl)methylene)amino)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. Researchers can study these effects to develop new therapeutic agents.

Medicine

In medicine, the compound or its derivatives could be investigated for their potential as drug candidates. Their interactions with biological targets can provide insights into new treatment options for various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its complex structure can impart unique characteristics to the final products.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-(4-methylphenyl)-1H-indol-3-yl)methylene)amino)phenyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole, 1-acetyl-4,5-dihydro-5-phenyl-3-(2-aminophenyl): A similar compound with a simpler structure, lacking the methoxy and indole substituents.

    1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-phenyl: Another related compound, differing in the absence of the indole derivative.

Uniqueness

The uniqueness of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-(4-methylphenyl)-1H-indol-3-yl)methylene)amino)phenyl)- lies in its complex structure, which includes multiple aromatic rings and functional groups

Properties

CAS No.

133381-49-4

Molecular Formula

C34H30N4O2

Molecular Weight

526.6 g/mol

IUPAC Name

1-[3-(2-methoxyphenyl)-5-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C34H30N4O2/c1-22-16-18-24(19-17-22)34-28(25-10-4-8-14-30(25)36-34)21-35-29-13-7-5-11-26(29)31-20-32(38(37-31)23(2)39)27-12-6-9-15-33(27)40-3/h4-19,21,32,36H,20H2,1-3H3

InChI Key

ZLCXINFDEKGGLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NC4=CC=CC=C4C5=NN(C(C5)C6=CC=CC=C6OC)C(=O)C

Origin of Product

United States

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